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Compound of Interest

Compound Name: Z-Phe-Val-OH

CAS No.: 13123-00-7

Cat. No.: B080117

Get Quote

Executive Summary
Z-Phe-Val-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-valine) is a foundational dipeptide

intermediate in the study of proteolytic enzymes. While often overshadowed by its aldehyde

derivatives (potent protease inhibitors), the free acid form, Z-Phe-Val-OH, holds critical

significance as a mechanistic probe for defining enzyme subsite specificity (particularly for

pepsin and thermolysin) and as a synthetic scaffold for the development of transition-state

inhibitors targeting Calpain and Cathepsin B.

This guide details the discovery, chemical properties, synthesis protocols, and application of Z-
Phe-Val-OH in modern drug development.

Chemical Identity & Structural Properties[1][2][3][4]
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Property Specification

Chemical Name N-Benzyloxycarbonyl-L-phenylalanyl-L-valine

Common Abbreviation Z-Phe-Val-OH

CAS Number 13123-00-7

Molecular Formula C₂₂H₂₆N₂O₅

Molecular Weight 398.45 g/mol

Physical State White crystalline powder

Solubility
Soluble in DMF, DMSO, Methanol; sparingly

soluble in water

Melting Point
142–144 °C (as methyl ester precursor); Acid

form varies by polymorph

Stereochemistry L-Phe, L-Val (S,S configuration)

Structural Significance: The molecule consists of three distinct domains:

Z-Group (N-terminus): A lipophilic benzyloxycarbonyl protecting group that mimics the P3

residue, anchoring the peptide into the hydrophobic S3 subsite of proteases.

Phenylalanine (P2): An aromatic residue that probes the S2 subsite, a critical determinant of

specificity in cysteine and aspartyl proteases.

Valine (P1): A branched aliphatic residue at the C-terminus. In the free acid form (OH), it

serves as a substrate leaving group or weak ligand; in derivative forms (CHO, CMK), it acts

as the electrophilic warhead trap.

Historical Context & Discovery
The significance of Z-Phe-Val-OH emerged during the "Golden Age" of enzymology (1960s–

1970s), driven by the need to map the active sites of proteolytic enzymes.

Pepsin Specificity Studies: Early work by Joseph Fruton and colleagues utilized Z-dipeptides

to define the preference of pepsin for hydrophobic residues at the P1 and P1' positions. Z-
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Phe-Val-OH was synthesized to test the hypothesis that secondary enzyme-substrate

interactions (at S2/S3) drive catalytic efficiency.

Enzymatic Synthesis Breakthroughs: In the 1980s, Z-Phe-Val-OH became a model

compound for thermolysin-mediated peptide synthesis. Researchers demonstrated that

proteases could be forced to run in reverse in organic solvents, coupling Z-Phe-OH and Val-

OR to form the peptide bond. This established Z-Phe-Val-OH as a benchmark for "green

chemistry" enzymatic synthesis.

Mechanistic Significance
Substrate vs. Inhibitor
Z-Phe-Val-OH sits at the bifurcation point of protease modulation:

As a Substrate (The Acid/Ester): Proteases like Pepsin and Cathepsin D recognize the

hydrophobic core. The enzyme cleaves the peptide bond between Phe and Val (if extended)

or utilizes the free acid as a competitive ligand.

Mechanism:[1][2] The Z-group binds S3, Phe binds S2. The free carboxylate of Val

interacts with the catalytic water or active site residues (e.g., His/Cys dyad), but lacks the

electrophilicity to form a covalent adduct.

As an Inhibitor Precursor (The Aldehyde/Ketone): To create potent inhibitors like Calpain

Inhibitor III (related sequence) or Cathepsin B inhibitors, the C-terminal carboxylate is

chemically reduced to an aldehyde (CHO).

Mechanism:[1][2] The aldehyde carbon is attacked by the active site nucleophile (Cys-SH),

forming a reversible thiohemiacetal transition state analog. Z-Phe-Val-OH is the

mandatory starting material for these warheads.

Visualization of Interaction
The following diagram illustrates how the Z-Phe-Val scaffold interacts with a generic cysteine

protease active site, highlighting the difference between the non-covalent acid binding and the

covalent aldehyde inhibition.
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Figure 1: Schematic interaction of Z-Phe-Val-R with protease subsites. The P2-S2 interaction is

often the primary determinant of specificity.

Experimental Protocols
Chemical Synthesis of Z-Phe-Val-OH
Objective: Synthesize high-purity Z-Phe-Val-OH via mixed anhydride coupling.

Reagents:

Z-L-Phenylalanine (Z-Phe-OH)

L-Valine Methyl Ester Hydrochloride (H-Val-OMe·HCl)

Isobutyl Chloroformate (IBCF)

N-Methylmorpholine (NMM)

Tetrahydrofuran (THF), anhydrous
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Sodium Hydroxide (1N NaOH)[3]

Protocol:

Activation: Dissolve Z-Phe-OH (10 mmol) in dry THF (50 mL). Cool to -15°C. Add NMM (10

mmol) followed by IBCF (10 mmol) dropwise. Stir for 15 min to form the mixed anhydride.

Coupling: Add H-Val-OMe·HCl (10 mmol) and NMM (10 mmol) in DMF/THF. Stir at -15°C for

1 hour, then warm to room temperature overnight.

Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% citric acid, 5%

NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield Z-Phe-Val-OMe.

Saponification: Dissolve Z-Phe-Val-OMe in MeOH (30 mL). Add 1N NaOH (20 mL). Stir at

room temperature for 2-4 hours (monitor by TLC).

Isolation: Evaporate MeOH. Acidify aqueous layer with 1N HCl to pH 2. Extract with EtOAc.

Crystallize from EtOAc/Hexane.

Validation: Confirm identity via NMR (¹H, ¹³C) and Mass Spectrometry (ESI-MS: m/z ~399

[M+H]⁺).

Enzymatic Synthesis (Thermolysin Method)
Objective: Green synthesis utilizing the reverse proteolytic activity of thermolysin.

Protocol:

Buffer Prep: Prepare 0.1 M Tris-Maleate buffer, pH 6.5, containing 10 mM CaCl₂.

Substrates: Dissolve Z-Phe-OH (1 mmol) and L-Val-OEt (1 mmol) in the buffer. Add a co-

solvent (e.g., DMSO 10%) if solubility is poor.

Enzyme Addition: Add Thermolysin (10 mg).

Incubation: Incubate at 37°C for 24 hours. The product, Z-Phe-Val-OEt, often precipitates

out, driving the equilibrium forward.
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Purification: Filter the precipitate, wash with dilute acid/base, and hydrolyze the ester as

above if the free acid is required.

Applications in Drug Development[2]
Calpain & Cathepsin Inhibitor Design
Z-Phe-Val-OH serves as the "negative control" or "parent acid" in assays testing Calpain

Inhibitor III (Z-Val-Phe-CHO) or related analogs.

Assay Logic: In a screening plate, Z-Phe-Val-OH (acid) is used to prove that inhibition is due

to the electrophilic aldehyde warhead, not just the peptide backbone binding. If the acid

shows inhibition, it suggests allosteric binding or aggregation artifacts.

Solid-Phase Peptide Synthesis (SPPS)
It is used as a pre-formed dipeptide building block in SPPS to introduce the hydrophobic "Phe-

Val" motif into longer bioactive peptides. Using the dipeptide unit prevents racemization that

might occur if coupling bulky Val and Phe sequentially on-resin.

Synthesis Workflow Visualization
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Alternative: Enzymatic Route
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Figure 2: Chemical and enzymatic synthesis pathways for Z-Phe-Val-OH.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b080117/docs?utm_src=pdf-body-img#in-depth-technical-guide-z-phe-val-oh-from-discovery-to-drug-development
https://www.benchchem.com/product/b080117/docs?utm_src=pdf-body#in-depth-technical-guide-z-phe-val-oh-from-discovery-to-drug-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080117?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fruton, J. S. (1970). "The specificity and mechanism of pepsin action."[4] Advances in

Enzymology and Related Areas of Molecular Biology, 33, 401-443. Link

Oka, T., & Morihara, K. (1977). "Peptide synthesis by means of proteolytic enzymes." Journal

of Biochemistry, 82(4), 1055-1062. Link

Mehdi, S. (1991). "Cell-penetrating inhibitors of calpain." Trends in Biochemical Sciences,

16(4), 150-153. Link

Donkor, I. O. (2000). "A survey of calpain inhibitors." Current Medicinal Chemistry, 7(12),

1171-1188. Link

BenchChem. (2025). "Z-L-Val-OH and Z-Phe-Val-OH Synthesis Protocols." Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Kinetic studies on the mechanism of pepsin action - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Domain V of m-calpain shows the potential to form an oblique-orientated alpha-helix,
which may modulate the enzyme's activity via interactions with anionic lipid - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. scispace.com [scispace.com]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-Depth Technical Guide: Z-Phe-Val-OH – From
Discovery to Drug Development]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080117/docs#in-depth-technical-guide-z-phe-val-oh-
from-discovery-to-drug-development]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.researchgate.net/publication/227559561_The_Specificity_and_Mechanism_of_Pepsin_Action
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F4921664%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F22326%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F1877090%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F11140813%2F
https://www.benchchem.com/product/b080117/docs?utm_src=pdf-body#in-depth-technical-guide-z-phe-val-oh-from-discovery-to-drug-development
https://www.google.com/url?sa=E&q=https%3A%2F%2Fbenchchem.com
https://www.benchchem.com/product/b080117?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/234250/
https://pubmed.ncbi.nlm.nih.gov/12423339/
https://pubmed.ncbi.nlm.nih.gov/12423339/
https://pubmed.ncbi.nlm.nih.gov/12423339/
https://scispace.com/pdf/the-synthesis-of-peptides-by-means-of-proteolytic-enzymes-2nxzjuetq9.pdf
https://www.researchgate.net/publication/227559561_The_Specificity_and_Mechanism_of_Pepsin_Action
https://www.benchchem.com/product/b080117/docs#in-depth-technical-guide-z-phe-val-oh-from-discovery-to-drug-development
https://www.benchchem.com/product/b080117/docs#in-depth-technical-guide-z-phe-val-oh-from-discovery-to-drug-development
https://www.benchchem.com/product/b080117/docs#in-depth-technical-guide-z-phe-val-oh-from-discovery-to-drug-development
https://www.benchchem.com/product/b080117/docs#in-depth-technical-guide-z-phe-val-oh-from-discovery-to-drug-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080117?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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